1-(2-Methylpropyl)-2-nitrobenzene
Overview
Description
This typically includes the compound’s systematic name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves describing the molecular structure of the compound, including its molecular formula, the arrangement of atoms, and the types of bonds present.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemoselective Reduction
1-(2-Methylpropyl)-2-nitrobenzene has been studied for its selective reduction properties. In a study by Siemeling et al. (2003), the chemoselective reduction of 1-nitro-2-(2-nitro-2-methylpropyl)-benzene to 2,2′-di-(2-nitro-2-methylpropyl)-azoxybenzene was achieved using sodium borohydride in methanol with bismuth. This research highlights the compound's potential in selective chemical synthesis processes (Siemeling et al., 2003).
Host-Guest Chemistry
The compound plays a role in host-guest chemistry. MacGillivray et al. (2000) demonstrated the encapsulation of nitrobenzene molecules by a carcerand-like capsule, indicating the potential of 1-(2-Methylpropyl)-2-nitrobenzene in the formation of complex molecular structures (MacGillivray et al., 2000).
Environmental Remediation
In the context of environmental remediation, Mantha et al. (2001) explored the use of zerovalent iron for the reduction of nitrobenzene in synthetic wastewater, highlighting the compound's relevance in pollution control and wastewater treatment (Mantha et al., 2001).
Sensory Properties
The sensory properties of related nitrobenzene compounds have been investigated. Blanksma (2010) reported that 1-n-propyl-2-amino-4-nitrobenzene is 2000 times as sweet as cane sugar, showing the potential of nitrobenzene derivatives in sensory science (Blanksma, 2010).
Luminescent Materials
In the field of materials science, Das and Bharadwaj (2006) synthesized a luminescent Zn(II) complex that showed high selectivity toward nitrobenzene, suggesting applications in developing smart materials with selective sensing capabilities (Das & Bharadwaj, 2006).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards it may pose to health and the environment.
Future Directions
This involves discussing potential future research directions or applications for the compound.
Please note that the availability of this information can vary depending on the compound . For a specific compound like “1-(2-Methylpropyl)-2-nitrobenzene”, you may need to consult specialized chemical databases or scientific literature.
properties
IUPAC Name |
1-(2-methylpropyl)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQYNRBNRAERFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510432 | |
Record name | 1-(2-Methylpropyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-nitrobenzene | |
CAS RN |
19370-33-3 | |
Record name | 1-(2-Methylpropyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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